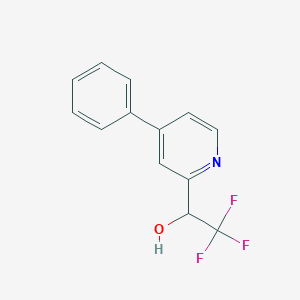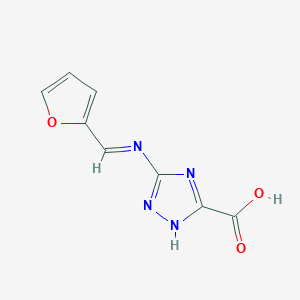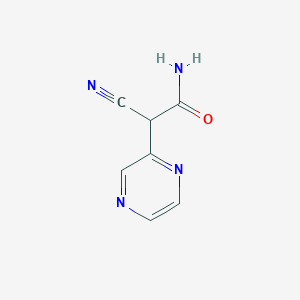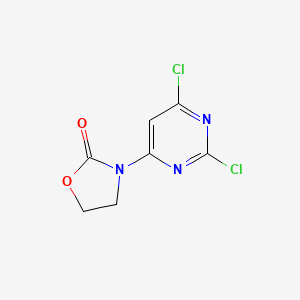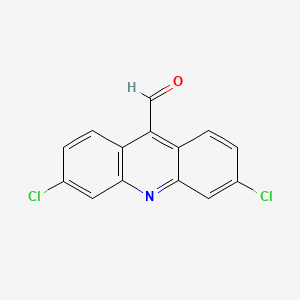
3,6-Dichloro-9-formylacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-9-formylacridine is a chemical compound belonging to the acridine family. Acridines are known for their planar structure, which allows them to intercalate into DNA. This property makes them significant in various scientific fields, including medicinal chemistry and molecular biology.
Preparation Methods
The synthesis of 3,6-Dichloro-9-formylacridine typically involves the chlorination of acridine derivatives. One common method includes the reaction of 3,6-dichloroacridine with formylating agents under controlled conditions. Industrial production methods often employ large-scale chlorination and formylation reactions, ensuring high yield and purity.
Chemical Reactions Analysis
3,6-Dichloro-9-formylacridine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to other functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,6-Dichloro-9-formylacridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex acridine derivatives.
Biology: Due to its ability to intercalate into DNA, it is used in studies related to DNA binding and replication.
Medicine: Acridine derivatives, including this compound, are explored for their potential anticancer properties.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-9-formylacridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, affecting processes like replication and transcription. The molecular targets include DNA and various enzymes involved in DNA processing pathways.
Comparison with Similar Compounds
3,6-Dichloro-9-formylacridine can be compared with other acridine derivatives such as 9-formylacridine and 9-formylanthracene. While all these compounds share the ability to intercalate into DNA, this compound is unique due to the presence of chlorine atoms, which can influence its reactivity and binding affinity. Similar compounds include:
- 9-Formylacridine
- 9-Formylanthracene
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
85598-37-4 |
|---|---|
Molecular Formula |
C14H7Cl2NO |
Molecular Weight |
276.1 g/mol |
IUPAC Name |
3,6-dichloroacridine-9-carbaldehyde |
InChI |
InChI=1S/C14H7Cl2NO/c15-8-1-3-10-12(7-18)11-4-2-9(16)6-14(11)17-13(10)5-8/h1-7H |
InChI Key |
XXNWKHYMAWDRMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C3C=C(C=CC3=C2C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13093490.png)
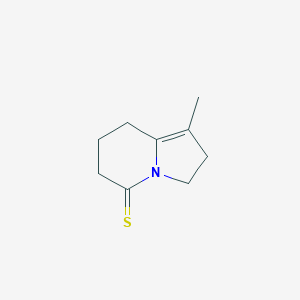
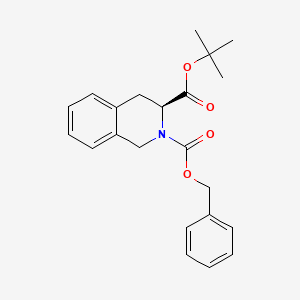
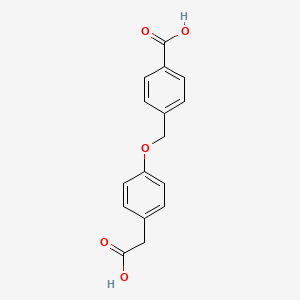

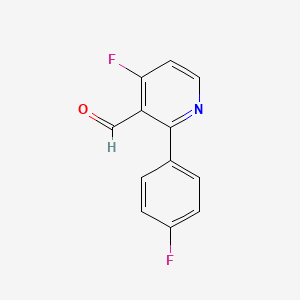
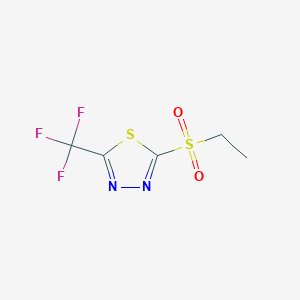
![Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate](/img/structure/B13093526.png)
